REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[C:10]([CH3:11])=[C:9]([CH3:12])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[NH:13]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14]1>C(O)CCC>[N:13]1([C:2]2[C:3]3[C:10]([CH3:11])=[C:9]([CH3:12])[NH:8][C:4]=3[N:5]=[CH:6][N:7]=2)[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC(=C2C)C
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
N1CCC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours until the starting material
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation in vacuo at 50° C
|
Type
|
DISSOLUTION
|
Details
|
The brown residue is dissolved in 30 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
10 ml of 1 N NaOH solution are added
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
WASH
|
Details
|
washed three times with a small amount of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
DISSOLUTION
|
Details
|
The crude product is dissolved in 10 ml of THF
|
Type
|
ADDITION
|
Details
|
n-hexane is added until crystallization
|
Type
|
CUSTOM
|
Details
|
is carried out at 0° C.
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC2=CC=CC=C12)C=1C2=C(N=CN1)NC(=C2C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |